N'-Amino-4-bromobenzene-1-carboximidamide

Catalog No.
S13825816
CAS No.
M.F
C7H8BrN3
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Amino-4-bromobenzene-1-carboximidamide

Product Name

N'-Amino-4-bromobenzene-1-carboximidamide

IUPAC Name

N'-amino-4-bromobenzenecarboximidamide

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C7H8BrN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11)

InChI Key

RKAGENKLBRKGBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NN)N)Br

Isomeric SMILES

C1=CC(=CC=C1/C(=N/N)/N)Br

N'-Amino-4-bromobenzene-1-carboximidamide is an organic compound characterized by its distinct molecular structure, which includes a bromobenzene moiety and a carboximidamide functional group. This compound is part of the broader category of carboximidamides, known for their diverse applications in medicinal chemistry. Its molecular formula is C7H8BrN3, and it features a bromine atom attached to a phenyl ring, along with an amino group and a carboximidamide group that contribute to its reactivity and biological activity.

, including:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
  • Condensation Reactions: The carboximidamide group can participate in condensation reactions, forming more complex molecules.
  • Reduction Reactions: Reduction of the carboximidamide functionality can yield amines or other derivatives.

These reactions are typically facilitated by strong acids, bases, or specific catalysts that enhance the reactivity of the functional groups present in the compound.

This compound exhibits notable biological activities, particularly in the context of enzyme inhibition. It has been shown to inhibit carbonic anhydrase IX, which plays a crucial role in pH regulation within tumor cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells. Additionally, N'-Amino-4-bromobenzene-1-carboximidamide demonstrates antimicrobial properties by interfering with nucleic acid synthesis in pathogenic microorganisms, thereby inhibiting their growth and reproduction.

The synthesis of N'-Amino-4-bromobenzene-1-carboximidamide can be achieved through several methods:

  • Direct Amination: This method involves the reaction of 4-bromobenzaldehyde with ammonia or an amine under acidic conditions to form the imidamide.
  • Carboxylic Acid Derivative Reaction: Starting from 4-bromobenzoic acid, the acid can be converted to its corresponding acid chloride and then reacted with ammonia or an amine to yield the desired carboximidamide.
  • Coupling Reactions: Utilizing coupling agents, 4-bromobenzenamine can be reacted with isocyanates or other amine derivatives to form N'-Amino-4-bromobenzene-1-carboximidamide.

These synthetic routes allow for the production of this compound in varying yields and purities depending on the specific conditions employed.

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N'-Amino-4-bromobenzene-1-carboximidamide is unique due to its specific combination of a brominated aromatic ring and a carboximidamide functional group, which enhance its reactivity and biological profile compared to these similar compounds.

Studies have highlighted the interaction of N'-Amino-4-bromobenzene-1-carboximidamide with various biological targets. For instance, its binding affinity towards carbonic anhydrase IX has been characterized through molecular docking studies, demonstrating significant interactions that could lead to effective inhibition . Furthermore, its antimicrobial activity suggests potential interactions with bacterial enzymes involved in nucleic acid synthesis.

N'-Amino-4-bromobenzene-1-carboximidamide shares structural similarities with several other compounds within its class. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-(4-bromophenyl)benzenesulfonamideContains a sulfonamide group along with bromineKnown for its diverse medicinal applications.
BenzamidineFeatures an amidine functional groupCommonly used as a protease inhibitor
2-AminobenzenesulfonamideContains a sulfonamide group without bromineExhibits different biological activities compared to N'-Amino-4-bromobenzene-1-carboximidamide

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.99016 g/mol

Monoisotopic Mass

212.99016 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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